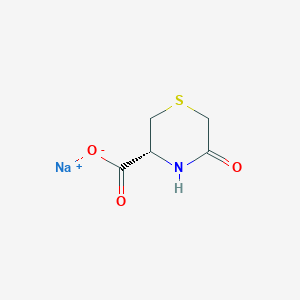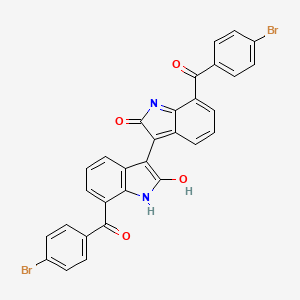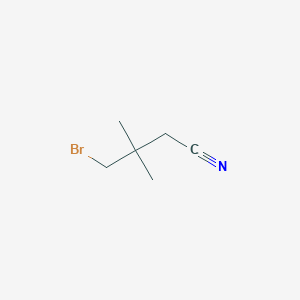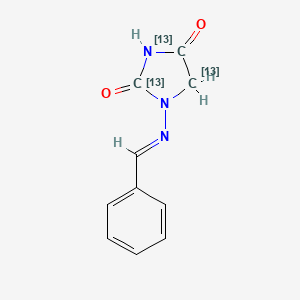![molecular formula C12H23NO7 B1147487 (2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid CAS No. 34393-18-5](/img/structure/B1147487.png)
(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid is a compound composed of fructose and leucine, which are linked together to form a mixture of diastereomers. This compound is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is an Amadori compound, which means it is formed through the reaction of an amino acid with a reducing sugar, leading to the formation of a stable ketoamine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fructose-leucine can be synthesized through the reaction of fructose with leucine under specific conditions. The reaction typically involves heating the mixture of fructose and leucine in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired diastereomers.
Industrial Production Methods: Industrial production of fructose-leucine involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of advanced techniques like chromatography can help in separating the diastereomers and ensuring the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Fructose-leucine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl groups in fructose and the amino group in leucine.
Common Reagents and Conditions: Common reagents used in the reactions of fructose-leucine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed: The major products formed from the reactions of fructose-leucine depend on the type of reaction and the reagents used. For example, oxidation of fructose-leucine can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols.
Aplicaciones Científicas De Investigación
Fructose-leucine has a wide range of applications in scientific research. It is used in studies related to cellular adhesion, cancer metastasis, and apoptosis. The compound has been shown to inhibit cancer metastasis and induce apoptosis, making it a valuable tool in cancer research. Additionally, fructose-leucine is used in studies on glycolysis and gluconeogenesis, as it acts as an agonist of the enzymes fructose-1,6-bisphosphatase and fructose-2,6-bisphosphatase .
Mecanismo De Acción
The mechanism of action of fructose-leucine involves its interaction with specific enzymes and molecular targets. As an agonist of fructose-1,6-bisphosphatase and fructose-2,6-bisphosphatase, fructose-leucine increases the rate of glycolysis and gluconeogenesis. It also enhances the activity of insulin and glucagon, which are hormones that regulate glucose metabolism . The compound’s ability to alter cellular adhesion and inhibit cancer metastasis is attributed to its interaction with cellular adhesion molecules and signaling pathways involved in cell migration and apoptosis .
Comparación Con Compuestos Similares
Fructose-leucine can be compared with other Amadori compounds, such as fructose-tryptophan and fructose-lysine. These compounds share similar structural features and formation mechanisms but differ in their specific amino acid components. The uniqueness of fructose-leucine lies in its specific combination of fructose and leucine, which imparts distinct biological activities and research applications. Other similar compounds include N-(1-Deoxy-D-fructos-1-yl)-L-leucine and (S)-1-[(1-Carboxy-3-methylbutyl)amino]-1-deoxy-D-fructose .
Propiedades
Número CAS |
34393-18-5 |
|---|---|
Fórmula molecular |
C12H23NO7 |
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H23NO7/c1-6(2)3-7(12(19)20)13-4-8(15)10(17)11(18)9(16)5-14/h6-7,9-11,13-14,16-18H,3-5H2,1-2H3,(H,19,20)/t7-,9+,10+,11+/m0/s1 |
Clave InChI |
BUGJJLOUCDBMAS-AYHFEMFVSA-N |
SMILES |
CC(C)CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
CC(C)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O |
Sinónimos |
N-(1-Deoxy-D-fructos-1-yl)-L-leucine; (S)-1-[(1-Carboxy-3-methylbutyl)amino]-1-deoxy-D-fructose; D-1-[(L-1-Carboxy-3-methylbutyl)amino]-1-deoxy-fructose; 1-Deoxy-1-L-leucino-D-fructose; Fructoseleucine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)







![Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride](/img/structure/B1147424.png)

